2-Bromothieno[2,3-c]pyridin-7-amine
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Overview
Description
2-Bromothieno[2,3-c]pyridin-7-amine is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure with a bromine atom at the 2-position and an amine group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential as a building block for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothieno[2,3-c]pyridin-7-amine typically involves the bromination of thieno[2,3-c]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromothieno[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[2,3-c]pyridine derivatives .
Scientific Research Applications
2-Bromothieno[2,3-c]pyridin-7-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromothieno[2,3-c]pyridin-7-amine is primarily related to its ability to interact with biological targets such as kinases. The thieno[2,3-c]pyridine core can mimic ATP, allowing the compound to bind to the active site of kinases and inhibit their activity . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the kinase’s active site residues .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromothieno[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom at the 2-position and the amine group at the 7-position provides distinct chemical properties compared to other thieno[2,3-c]pyridine derivatives .
Properties
Molecular Formula |
C7H5BrN2S |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-bromothieno[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C7H5BrN2S/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H,(H2,9,10) |
InChI Key |
HWISXBNQFOTJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(S2)Br)N |
Origin of Product |
United States |
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